BenchChemオンラインストアへようこそ!

3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Medicinal Chemistry Structure-Activity Relationship Triazoloquinazoline

3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 1255785-78-4) is a heterocyclic small molecule belonging to the triazoloquinazoline class, characterized by a 1,2,3-triazole ring fused to a quinazolin-5(4H)-one core and substituted at the 3-position with a 3,4-diethoxyphenyl group. Its molecular formula is C19H18N4O3 with a molecular weight of 350.4 g/mol.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 1255785-78-4
Cat. No. B2836454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
CAS1255785-78-4
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43)OCC
InChIInChI=1S/C19H18N4O3/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18-20-19(24)13-7-5-6-8-14(13)23(18)22-21-17/h5-11,22H,3-4H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 1255785-78-4): Chemical Class and Baseline Characteristics for Research Procurement


3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 1255785-78-4) is a heterocyclic small molecule belonging to the triazoloquinazoline class, characterized by a 1,2,3-triazole ring fused to a quinazolin-5(4H)-one core and substituted at the 3-position with a 3,4-diethoxyphenyl group. Its molecular formula is C19H18N4O3 with a molecular weight of 350.4 g/mol . The triazoloquinazoline scaffold is recognized in medicinal chemistry for its broad pharmacological profile, including adenosine receptor antagonism, anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities [1]. The 3,4-diethoxyphenyl substituent differentiates this compound from simpler phenyl or methoxyphenyl analogs within the same chemotype, potentially modulating lipophilicity, electronic properties, and target binding interactions.

Why Generic Substitution of 3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with In-Class Analogs Risks Functional Non-Equivalence


Within the triazoloquinazoline class, even modest changes to the 3-aryl substituent produce substantial shifts in biological activity. SAR studies on related 1,2,3-triazolo[1,5-a]quinazolines demonstrate that the nature and position of substituents on the 3-aryl ring critically govern receptor binding affinity and selectivity—for example, moving from a 3-phenyl to a 3-ethoxycarbonyl group alters benzodiazepine versus adenosine A1/A2A receptor binding profiles [1]. The 3,4-diethoxyphenyl motif in this compound introduces dual ethoxy oxygen atoms capable of hydrogen bonding and alters the electron density of the aryl ring, which can affect π-stacking interactions with target protein binding pockets. Replacing this compound with a 3-phenyl, 3-(2-methoxyphenyl), or 3-(3-chlorophenyl) analog without experimental confirmation of functional equivalence risks loss of desired potency, altered selectivity, or unexpected off-target effects. The following Section 3 provides quantitative and structural evidence for differentiation where available.

Quantitative Differentiation Evidence for 3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 1255785-78-4) Versus Closest Analogs


Structural Differentiation: 3,4-Diethoxy Substitution Pattern Versus 3,4-Dimethoxy and Unsubstituted Phenyl Analogs

The target compound bears a 3,4-diethoxyphenyl group at position 3 of the triazoloquinazolin-5(4H)-one core. The closest commercially available analog, 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 896373-15-2), carries a single methoxy group at the ortho position rather than two ethoxy groups at the meta and para positions . The diethoxy substitution introduces two ethyl ether oxygen atoms with distinct steric bulk (van der Waals volume of ethoxy > methoxy) and altered lipophilicity (calculated logP increase of approximately +0.8 to +1.2 log units per ethoxy vs. methoxy replacement based on fragment-based estimates). Additionally, the 3,4-substitution pattern places the oxygen atoms in a geometry that can engage in bidentate hydrogen bonding or metal chelation, a feature absent in the mono-ortho-substituted analog. No direct head-to-head biological comparison data for these two specific compounds are available in the published literature.

Medicinal Chemistry Structure-Activity Relationship Triazoloquinazoline

Class-Level Pharmacological Differentiation: Triazoloquinazoline Scaffold with 3-Aryl Substitution Enables Adenosine Receptor Modulation

The 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one scaffold has established affinity for adenosine receptors and benzodiazepine receptors. Published binding studies on closely related 3-substituted-1,2,3-triazolo[1,5-a]quinazolin-5-ones demonstrate that 3-aryl substitution is essential for receptor engagement, with Ki values in the low micromolar to nanomolar range depending on the specific aryl group [1]. For instance, 3-phenyl-substituted triazoloquinazolinones showed Ki values at A1 adenosine receptors ranging from 0.5 to >10 μM depending on additional ring substitution [1]. The target compound, bearing a 3,4-diethoxyphenyl group, is structurally positioned to explore how electron-donating dialkoxy substitution modulates adenosine receptor subtype selectivity relative to the published 3-phenyl and 3-ethoxycarbonyl analogs. No direct binding or functional data for CAS 1255785-78-4 are publicly available.

Adenosine Receptor GPCR Pharmacology Triazoloquinazoline Antagonist

Synthetic Accessibility: Modern Metal-Free Visible-Light Synthetic Route Applicable to the Target Chemotype

A 2020 methodology paper by Du et al. reported a metal-free, visible-light promoted intramolecular C-H bond amination route to 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones, achieving moderate to excellent yields (up to 92%) across a broad substrate scope with good functional group tolerance [1]. This protocol uses catalytic I2 as an initiator under mild conditions, avoiding transition-metal contamination—a critical advantage for biological testing where trace metals can confound assay results. While the target compound CAS 1255785-78-4 was not explicitly exemplified in the study, the methodology is directly applicable to 3-aryl-substituted derivatives and represents a cleaner synthetic alternative to earlier approaches requiring stoichiometric metals or harsh cyclization conditions. Yield data are class-level (not specific to this compound).

Synthetic Methodology Green Chemistry Visible-Light Photocatalysis

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Closest Oral Drug-Like Chemical Space Analogs

Using ChemSrc-provided molecular formula and structure data , the target compound has a molecular weight of 350.4 g/mol, 5 hydrogen bond acceptors (4 from the core triazoloquinazolinone, 2 from ethoxy oxygens, minus one shared), 1 hydrogen bond donor, and a topological polar surface area (TPSA) estimated at approximately 74–78 Ų. Compared to the unsubstituted parent s-triazolo[1,5-a]quinazolin-5(4H)-one (MW 186.17 g/mol; C9H6N4O; TPSA ≈ 56 Ų) [1], the 3,4-diethoxyphenyl group adds significant bulk and lipophilicity (estimated clogP increase of +2.5 to +3.0 log units). The compound sits within Lipinski's rule-of-five space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), suggesting oral drug-likeness potential, but the higher logP relative to simpler analogs may affect solubility and metabolic stability.

Drug-Likeness Physicochemical Properties ADME Prediction

Recommended Research Application Scenarios for 3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Based on Structural and Class-Level Evidence


Adenosine Receptor Subtype Selectivity Profiling in GPCR Screening Panels

Based on the established affinity of 3-aryl-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones for adenosine A1 and A2A receptors [1], this compound—carrying an electron-rich 3,4-diethoxyphenyl group—is suited for inclusion in adenosine receptor subtype selectivity screening panels. Researchers can compare its binding profile against the known 3-phenyl and 3-ethoxycarbonyl reference compounds to map the effect of diethoxy substitution on A1 vs. A2A vs. A3 selectivity. This application is supported by the class-level binding data in Section 3, Evidence Item 2.

Structure-Activity Relationship (SAR) Expansion for Kinase or GPCR Targeted Libraries

The triazoloquinazoline scaffold has been explored for kinase inhibition (e.g., EGFR, VEGFR) and phosphodiesterase modulation [2]. The 3,4-diethoxyphenyl substitution provides a dual-alkoxy hydrogen-bonding motif not present in mono-substituted or unsubstituted phenyl analogs. This compound can serve as a key SAR probe in medicinal chemistry campaigns investigating the impact of alkoxy substitution patterns on target engagement and selectivity (see Section 3, Evidence Item 1). Its clean, metal-free synthetic accessibility (Section 3, Evidence Item 3) further supports its use in library production.

Physicochemical and ADME Benchmarking of Dialkoxy-Substituted Heterocycles

With calculated logP and TPSA values that place it in a distinct physicochemical space relative to the parent scaffold (Section 3, Evidence Item 4), this compound can be employed as a reference standard in ADME assays (e.g., PAMPA permeability, microsomal stability, CYP inhibition) to calibrate the impact of the 3,4-diethoxyphenyl motif on drug-like properties. This is relevant for drug discovery programs considering dialkoxyphenyl-substituted heterocycles as lead series.

Green Chemistry Synthesis Protocol Development and Optimization

The visible-light mediated, metal-free synthetic route applicable to this chemotype [3] positions this compound as a candidate for process chemistry studies aimed at optimizing reaction conditions (catalyst loading, solvent selection, light source) for the scalable and environmentally benign production of triazoloquinazolin-5(4H)-ones. Procurement of this compound enables direct benchmarking of new synthetic methodologies against the established I2-catalyzed protocol.

Quote Request

Request a Quote for 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.